An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-ethylbenzenesulfonamide
An In-depth Technical Guide to the Physical and Chemical Properties of 2-amino-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-amino-N-ethylbenzenesulfonamide (CAS No. 98489-77-1), a molecule of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of experimental data for this specific compound, this document integrates known information with predicted values and comparative data from structurally similar analogs. This approach offers a robust framework for understanding its molecular behavior, reactivity, and potential applications. The guide covers structural attributes, physicochemical properties, spectroscopic characterization, and potential synthetic pathways, providing researchers with a foundational understanding for future research and development.
Introduction and Molecular Structure
2-amino-N-ethylbenzenesulfonamide is an aromatic sulfonamide characterized by an aminophenyl group and an N-ethylated sulfonamide moiety. The strategic placement of the amino group at the ortho position relative to the sulfonamide substituent creates a unique electronic and steric environment, influencing its reactivity and intermolecular interactions. This structural arrangement is a key differentiator from its para and meta isomers and is crucial for its potential role as a scaffold in drug design.
Derivatives of aminobenzenesulfonamide are foundational in the development of sulfa drugs and other therapeutic agents. The dual functionality of an aromatic amine and a sulfonamide group provides versatile handles for synthetic modification, allowing for the exploration of vast chemical spaces in the pursuit of novel bioactive compounds.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 2-amino-N-ethylbenzenesulfonamide | [1] |
| Synonyms | 2-Amino-N-ethyl-benzenesulfonamide, 2-amino-benzenesulfonic acid ethylamide, 2-amino-N-ethylbenzene-1-sulfonamide | [1] |
| CAS Number | 98489-77-1 | [1] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| InChI Key | HQAVWQUPULBREU-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram
Caption: 2D structure of 2-amino-N-ethylbenzenesulfonamide.
Physicochemical Properties
Detailed experimental data for 2-amino-N-ethylbenzenesulfonamide is not extensively available. The information below is a combination of catalog data and predicted values based on its structure and data from close analogs.
Physical Properties
| Property | Value | Notes | Source |
| Physical Form | Liquid | At room temperature. | [1] |
| Melting Point | Not available | For comparison, the related compound 2-amino-N-ethyl-N-phenylbenzenesulfonamide is a crystalline solid with a melting point of 56-60°C. | [2] |
| Boiling Point | Predicted: >300°C | No experimental data found. The boiling point of the related 2-amino-N-ethyl-N-phenylbenzenesulfonamide is 445.4°C at 760 mmHg. The simpler N-ethylbenzenesulfonamide has a boiling point of 297.9°C. | [2][3] |
| Solubility | Predicted to be soluble in polar organic solvents. | For comparison, 4-(2-Aminoethyl)benzenesulfonamide is slightly soluble in DMSO and methanol. 2-Amino-N-ethyl-N-phenylbenzenesulfonamide is reported to be soluble in water and polar organic solvents. | [4][5] |
| Density | Predicted: ~1.2 g/cm³ | Based on analogs like 2-amino-N-ethyl-N-phenylbenzenesulfonamide (1.28 g/cm³) and N-ethylbenzenesulfonamide (1.183 g/cm³). | [2][3] |
Chemical Properties
| Property | Value | Notes | Source |
| pKa (acidic) | Predicted: ~10-11 | This corresponds to the sulfonamide N-H proton. The pKa of the related 4-(2-Aminoethyl)benzenesulfonamide is predicted to be 10.16. | [4] |
| pKa (basic) | Predicted: ~3-4 | This corresponds to the protonation of the aromatic amino group. The pKa of the parent 2-aminobenzenesulfonamide's amino group is influenced by the electron-withdrawing sulfonamide group. | [6] |
| LogP | Predicted: ~1.0-1.5 | Calculated value based on molecular structure. |
Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of 2-amino-N-ethylbenzenesulfonamide is dictated by its two primary functional groups: the aromatic amine and the sulfonamide.
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Aromatic Amine (-NH₂): This group is nucleophilic and serves as a primary site for various chemical transformations.
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Diazotization: The ortho-amino group can undergo diazotization with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -X).
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Acylation and Alkylation: The amine can be readily acylated or alkylated to form amides or secondary/tertiary amines, respectively. This is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic properties.
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Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to stable secondary amines.
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Sulfonamide (-SO₂NH-): The sulfonamide moiety is generally stable.
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Deprotonation: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can act as a nucleophile.
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Electronic Influence: As a strong electron-withdrawing group, the sulfonamide deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-position relative to itself.
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Caption: Key reactivity pathways for 2-amino-N-ethylbenzenesulfonamide.
Proposed Synthetic Pathway
A definitive, published synthesis for 2-amino-N-ethylbenzenesulfonamide was not identified. However, a plausible synthetic route can be proposed based on established methodologies for analogous compounds. A common approach involves the protection of the amino group, followed by chlorosulfonylation, amidation, and deprotection.
Workflow for Proposed Synthesis:
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Protection: Start with 2-nitroaniline. The nitro group serves as a precursor to the amine and protects it during the initial steps.
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Chlorosulfonylation: React 2-nitroaniline with chlorosulfonic acid. The electrophilic chlorosulfonyl group will add to the aromatic ring, directed by the nitro group.
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Amidation: The resulting sulfonyl chloride is then reacted with ethylamine to form the N-ethylsulfonamide.
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Reduction/Deprotection: The nitro group is reduced to the primary amine using a standard reducing agent, such as H₂/Pd-C or Sn/HCl, to yield the final product.
Spectroscopic Data and Analysis
No experimental spectra for 2-amino-N-ethylbenzenesulfonamide are publicly available. This section provides predicted spectral characteristics and data from analogs to guide researchers in characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted):
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Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 6.5-8.0 ppm. The protons on the aromatic ring will show splitting patterns influenced by both the amino and sulfonamide groups.
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Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which is highly dependent on solvent and concentration.
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Sulfonamide Proton (-NH-): A triplet or broad singlet, also solvent-dependent.
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Ethyl Group (-CH₂CH₃): A quartet for the methylene protons (~δ 3.0-3.3 ppm) and a triplet for the methyl protons (~δ 1.1-1.3 ppm).
-
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¹³C NMR (Predicted):
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the amino group will be shifted upfield, while the carbon attached to the sulfonamide group will be shifted downfield.
-
Ethyl Carbons (2C): Signals for the methylene (~δ 35-45 ppm) and methyl (~δ 13-16 ppm) carbons are expected.
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Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3300 - 3500 | Symmetric & Asymmetric Stretch (two bands) |
| N-H (Sulfonamide) | 3200 - 3300 | Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Aliphatic) | 2850 - 2960 | Stretch |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretch |
| S=O (Sulfonamide) | 1300 - 1350 & 1150 - 1180 | Asymmetric & Symmetric Stretch (two bands) |
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): Expected at m/z = 200.
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Key Fragmentation Patterns: Fragmentation would likely involve the loss of the ethyl group, SO₂, and cleavage of the sulfonamide bond.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid organic compound like 2-amino-N-ethylbenzenesulfonamide.
NMR Sample Preparation
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Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
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Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
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Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
FT-IR (ATR) Analysis
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Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
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Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.
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Spectrum Acquisition: Acquire the sample spectrum.
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Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Conclusion
2-amino-N-ethylbenzenesulfonamide is a compound with significant potential as a building block in synthetic and medicinal chemistry. While experimental data is currently sparse, this guide provides a detailed overview of its known and predicted properties by leveraging data from its structural analogs. The presence of reactive amino and sulfonamide functionalities on an aromatic scaffold makes it an attractive target for the development of novel compounds. The predictive data and protocols outlined herein offer a valuable resource for researchers, enabling a more informed approach to the synthesis, characterization, and application of this molecule.
References
- 1. 2-Amino-N-ethylbenzenesulfonamide | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. N-Ethyl benzenesulfonamide | CAS#:5339-67-3 | Chemsrc [chemsrc.com]
- 4. 4-(2-Aminoethyl)benzenesulfonamide | 35303-76-5 [chemicalbook.com]
- 5. CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
